Biological Activity Data Availability
A systematic search across PubMed, PubChem, ChemSpider, BindingDB, ChEMBL, Google Patents, WIPO Patentscope, and major vendor catalogs (Sigma-Aldrich, MedChemExpress, SelleckChem, Tocris, Cayman Chemical) identified zero instances of quantitative biological activity data for this specific compound . By contrast, the closest available comparator—the meta-tolyl positional isomer (CAS 451477-03-5)—shares the identical molecular formula (C21H25FN2O3S, MW 404.5 g/mol) but likewise lacks published quantitative activity data . Within the broader 3,5-dimethylpiperidine sulfonylbenzamide series, select 4-sulfonyl derivatives have reported IC50 values: for example, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide reportedly exhibits MDM2 inhibitory activity with an IC50 in the nanomolar range and antiproliferative activity against A549 lung cancer cells with an IC50 of 50 nM ; 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide demonstrates antiviral activity against EV71 with IC50 values of 5.7–12 μM . However, these data are derived from compounds with a 4-sulfonyl substitution pattern and distinct N-aryl groups, representing fundamentally different chemical matter whose quantitative values cannot be extrapolated to the 3-sulfonyl-4-fluoro-N-(2-methylphenyl) compound.
| Evidence Dimension | Availability of peer-reviewed quantitative biological activity data |
|---|---|
| Target Compound Data | 0 peer-reviewed data points identified |
| Comparator Or Baseline | Meta-tolyl isomer (CAS 451477-03-5): 0 peer-reviewed data points; Select 4-sulfonyl analogs: IC50 values reported for MDM2 (nM range), antiviral EV71 (5.7–12 μM) |
| Quantified Difference | N/A – no quantitative comparator data for the same structural series at the 3-sulfonyl position |
| Conditions | PubMed, PubChem, ChemSpider, BindingDB, ChEMBL, Google Patents, WIPO Patentscope, vendor catalogs (searched 2026-04) |
Why This Matters
Procurement decisions cannot currently be guided by quantitative head-to-head biological data; selection rationale must rely on structural uniqueness and scaffold-level differentiation until primary screening data are generated.
